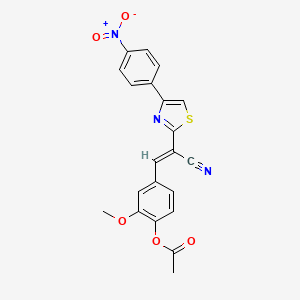
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C21H15N3O5S and its molecular weight is 421.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a thiazole ring, a cyano group, and a nitrophenyl moiety, suggests a range of interactions with biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₄S |
| Molecular Weight | 395.36 g/mol |
| CAS Number | 342592-92-1 |
The presence of electron-withdrawing groups (cyano and nitro) and an electron-donating group (methoxy) enhances its reactivity and potential biological interactions.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors.
- Protein Binding : The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
- Metal Coordination : The thiazole ring can coordinate with metal ions, potentially influencing the activity of metalloenzymes.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.23 to 11 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that derivatives containing similar structural motifs effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Evaluation :
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives:
| Compound | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative A | Antitumor | 1.61 | |
| Thiazole Derivative B | Antimicrobial | 0.22 | |
| Thiazole Derivative C | Antifungal | 32–42 |
These findings indicate that modifications to the thiazole structure can yield compounds with enhanced biological activities.
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c1-13(25)29-19-8-3-14(10-20(19)28-2)9-16(11-22)21-23-18(12-30-21)15-4-6-17(7-5-15)24(26)27/h3-10,12H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDCQDURDIYDFQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














